2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate is an organic compound with the molecular formula C13H7F5O3S. It is a derivative of phenylmethanesulfonate where the phenyl ring is substituted with five fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate can be synthesized through the reaction of 2,3,4,5,6-pentafluorophenol with phenylmethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the pentafluorophenyl group into molecules, which can enhance their chemical stability and reactivity.
Biology: The compound is used in the modification of biomolecules for studying their interactions and functions.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate exerts its effects involves the interaction of the pentafluorophenyl group with various molecular targets. The electron-withdrawing nature of the fluorine atoms enhances the compound’s reactivity, making it a valuable reagent in chemical synthesis. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorophenyl methanesulfonate
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
Uniqueness
2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate is unique due to the presence of both the pentafluorophenyl and phenylmethanesulfonate groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) phenylmethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O3S/c14-8-9(15)11(17)13(12(18)10(8)16)21-22(19,20)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXCGNNPJUBACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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